Cas no 136440-73-8 (Androsta-1,4-diene-17-carboxylicacid, 17-[(ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-, fluoromethyl ester, (11b,17a)-)

Androsta-1,4-diene-17-carboxylicacid, 17-[(ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-, fluoromethyl ester, (11b,17a)- structure
136440-73-8 structure
Product Name:Androsta-1,4-diene-17-carboxylicacid, 17-[(ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-, fluoromethyl ester, (11b,17a)-
Numero CAS:136440-73-8
MF:C24H31FO7
MW:450.497151613235
CID:211604
PubChem ID:131959
Update Time:2025-04-19

Androsta-1,4-diene-17-carboxylicacid, 17-[(ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-, fluoromethyl ester, (11b,17a)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Androsta-1,4-diene-17-carboxylicacid, 17-[(ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-, fluoromethyl ester, (11b,17a)-
    • Androsta-1,4-diene-17-carboxylicacid, 17-[(ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-, fluoromethyl...
    • fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate
    • Androsta-1,4-diene-17-carboxylic acid, 17-((ethoxycarbonyl)oxy)-11-hydroxy-3-oxo-, fluoromethyl ester, (11beta,17alpha)-
    • Fech-androst
    • fluoromethyl (11beta)-17-[(ethoxycarbonyl)oxy]-11-hydroxy-3-oxoandrosta-1,4-diene-17-carboxylate
    • 136440-73-8
    • DTXSID10929435
    • Fluoromethyl 17-[(ethoxycarbonyl)oxy]-11-hydroxy-3-oxoandrosta-1,4-diene-17-carboxylate
    • fluoromethyl (8S,9S,10R,11S,13S,14S)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate
    • Inchi: 1S/C24H31FO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h7,9,11,16-19,27H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,19+,22-,23-,24?/m0/s1
    • Chiave InChI: QOEJEWOZMFGMLR-RSQYIHDOSA-N
    • Sorrisi: FCOC(C1(CC[C@H]2[C@@H]3CCC4=CC(C=C[C@]4(C)[C@H]3[C@H](C[C@@]21C)O)=O)OC(=O)OCC)=O

Proprietà calcolate

  • Massa esatta: 450.205
  • Massa monoisotopica: 450.205
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 7
  • Complessità: 882
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.7
  • Superficie polare topologica: 99.1A^2

Proprietà sperimentali

  • Densità: 1.29
  • Punto di ebollizione: 594°Cat760mmHg
  • Punto di infiammabilità: 313.1°C
  • Indice di rifrazione: 1.554
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso